molecular formula C16H24N2O7S2 B2868730 Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate CAS No. 2415571-50-3

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate

Cat. No.: B2868730
CAS No.: 2415571-50-3
M. Wt: 420.5
InChI Key: KHXULVFCBBVUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with methanesulfonyl and methoxyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Properties

IUPAC Name

methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O7S2/c1-24-15(19)13-4-6-14(7-5-13)27(22,23)17-12-16(25-2)8-10-18(11-9-16)26(3,20)21/h4-7,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXULVFCBBVUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of methanesulfonyl and methoxyl groups: These functional groups can be introduced through nucleophilic substitution reactions using reagents like methanesulfonyl chloride and methanol.

    Coupling with benzoate ester: The final step involves coupling the substituted piperidine with a benzoate ester using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and methanesulfonyl chloride (CH3SO2Cl) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The methanesulfonyl and methoxyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate: This compound shares a similar piperidine and benzoate ester structure but lacks the methanesulfonyl group.

    Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]carbamoyl}benzoate: This compound is similar but features a carbamoyl group instead of a sulfamoyl group.

Uniqueness

The presence of both methanesulfonyl and methoxyl groups in Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate distinguishes it from similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.